Methyl 5-(thiophen-3-yl)nicotinate
Description
Methyl 5-(thiophen-3-yl)nicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a methyl ester group at position 3 and a thiophen-3-yl moiety at position 3. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the thiophene ring. Thiophene, a sulfur-containing heterocycle, enhances π-conjugation and may influence binding interactions in biological systems or optoelectronic applications.
Properties
CAS No. |
893735-04-1 |
|---|---|
Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
methyl 5-thiophen-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)10-4-9(5-12-6-10)8-2-3-15-7-8/h2-7H,1H3 |
InChI Key |
JOWDTYYMNWKMQJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=CC(=C1)C2=CSC=C2 |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
- This compound: Features a thiophene ring at position 4.
- Methyl 5-methylnicotinate (CAS 106726-82-3) : Substituted with a methyl group at position 5. The alkyl group offers steric bulk but lacks the electronic modulation of heterocycles .
- Ethyl 5-methylnicotinate (CAS 62150-46-3) : An ethyl ester variant with similar steric effects but increased lipophilicity due to the longer alkyl chain .
- Methyl 5-(bromomethyl)nicotinate : Contains a bromomethyl group, enabling further functionalization (e.g., nucleophilic substitution) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent | LogP* (Predicted) | Solubility (Organic Solvents) |
|---|---|---|---|---|
| This compound | ~223.25 | Thiophen-3-yl | 2.1 | High in DCM, THF |
| Methyl 5-methylnicotinate | 167.15 | Methyl | 1.4 | Moderate in MeOH, EtOAc |
| Ethyl 5-methylnicotinate | 181.18 | Ethyl | 1.8 | High in EtOAc, CHCl3 |
| Methyl 5-(bromomethyl)nicotinate | 230.03 | Bromomethyl | 1.9 | Moderate in DCM |
*LogP values estimated via computational tools (e.g., ChemDraw).
Key Observations :
- Bromomethyl derivatives exhibit reactivity for further modifications, such as Suzuki couplings or nucleophilic substitutions .
Research Findings and Challenges
- Reactivity Differences : Thiophene’s electron-rich nature may direct electrophilic attacks to its ring rather than the pyridine core, contrasting with methyl/bromomethyl analogs where pyridine-directed reactions dominate .
- Hydrolysis Stability : The methyl ester group in nicotinates is generally stable under basic conditions, but thiophene’s electron-donating effects could accelerate ester hydrolysis compared to alkyl-substituted analogs .
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for constructing biaryl systems. For Methyl 5-(thiophen-3-yl)nicotinate, this approach involves coupling a halogenated nicotinate derivative with thiophen-3-ylboronic acid.
Procedure :
- Starting Material : Methyl 5-bromonicotinate is prepared via bromination of methyl nicotinate using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C.
- Coupling Reaction : The brominated nicotinate (1 equiv) is reacted with thiophen-3-ylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in a toluene/water (3:1) mixture at 90°C for 12 hours.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield the target compound.
Yield : 68–72%.
Advantages : High regioselectivity and compatibility with ester functional groups.
Limitations : Requires synthesis of boronic acid derivatives, which may involve multi-step preparation.
Cyclization Strategies for Pyridine Ring Formation
Graebe-Ullmann Carbazole Synthesis
Adapted from pyridine ring-forming reactions, this method constructs the pyridine core with pre-installed thiophene substituents.
Procedure :
- Intermediate Synthesis : 1-(2-Pyridyl)benzotriazole is reacted with methyl 6-chloronicotinate at 150–160°C to form a triazolylnicotinate intermediate.
- Cyclization : The intermediate undergoes thermal decomposition in polyphosphoric acid at 180°C, eliminating nitrogen gas and forming the pyridine ring.
- Thiophene Introduction : Post-cyclization alkylation with 3-(bromomethyl)thiophene in ethanol using NaH as a base yields the thiophene-substituted nicotinate.
Yield : 40–45% for cyclization; 60–65% for alkylation.
Key Considerations : Polyphosphoric acid facilitates high-temperature cyclization but requires careful handling.
Oxidation-Esterification Sequential Route
Oxidation of Methyl-Substituted Pyridines
This two-step approach involves oxidizing a methyl group to a carboxylic acid, followed by esterification.
Procedure :
- Oxidation : 5-(Thiophen-3-yl)-3-methylpyridine is oxidized using KMnO₄ in aqueous HCl at 30°C for 18 hours. The reaction produces 5-(thiophen-3-yl)nicotinic acid, with byproducts (e.g., dipicolinic acid) removed via pH-controlled precipitation.
- Esterification : The carboxylic acid is refluxed with methanol and H₂SO₄ (catalytic) for 6 hours, followed by neutralization with NaHCO₃ and extraction with dichloromethane.
Yield : 75–80% for oxidation; >90% for esterification.
Purity : ≥99% after recrystallization from ethanol.
Direct Esterification of Preformed Nicotinic Acid Derivatives
Carbodiimide-Mediated Esterification
For pre-synthesized 5-(thiophen-3-yl)nicotinic acid, esterification is achieved using coupling agents.
Procedure :
- Activation : 5-(Thiophen-3-yl)nicotinic acid (1 equiv) is treated with DCC (1.1 equiv) and DMAP (0.1 equiv) in dry THF at 0°C for 1 hour.
- Ester Formation : Methanol (2 equiv) is added, and the mixture is stirred at room temperature for 12 hours.
- Purification : The product is isolated via filtration and washed with cold ether.
Yield : 85–88%.
Advantages : Mild conditions suitable for acid-sensitive substrates.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | 68–72 | ≥98 | High regioselectivity | Requires boronic acid synthesis |
| Graebe-Ullmann | 40–45 | ≥95 | Single-pot cyclization | Low yield, harsh conditions |
| Oxidation-Esterification | 75–80 | ≥99 | Scalable, high purity | Multi-step, byproduct formation |
| Carbodiimide-Mediated | 85–88 | ≥97 | Mild conditions | Costly coupling agents |
Q & A
Advanced Question
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes/receptors (e.g., kinases) .
- Cellular Studies : Dose-response assays (IC₅₀/EC₅₀) in cancer cell lines, with Western blotting to assess pathway inhibition (e.g., MAPK/ERK) .
- Computational Modeling : Docking simulations (AutoDock, Schrödinger) predict interactions with active sites, validated by mutagenesis studies .
How does the compound’s stability vary under different experimental conditions?
Advanced Question
- pH Stability : Hydrolysis of the methyl ester occurs in alkaline conditions (pH > 10), requiring neutral buffers for biological assays .
- Photodegradation : Thiophene and pyridine rings are susceptible to UV-induced degradation; storage in amber vials is recommended .
- Thermal Stability : Decomposition above 150°C, verified by thermogravimetric analysis (TGA) .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Purity : HPLC purity thresholds (>95% vs. >98%) impact activity; impurities may act as inhibitors or enhancers .
- Structural Analogues : Subtle changes (e.g., chloro vs. bromo substituents) alter target selectivity .
What analytical techniques are essential for characterizing this compound?
Q. Methodological Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies regioisomers and confirms coupling reactions .
- Mass Spectrometry : HRMS differentiates isotopic patterns for brominated derivatives .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .
How can synthetic routes be optimized for higher yield and scalability?
Advanced Question
- Catalyst Screening : Palladium nanoparticles (PdNPs) improve coupling efficiency compared to traditional Pd(PPh₃)₄ .
- Flow Chemistry : Continuous flow reactors reduce reaction times and enhance reproducibility for large-scale synthesis .
- Workup Optimization : Liquid-liquid extraction with ethyl acetate minimizes product loss during purification .
What are the key differences between this compound and its structural analogs?
Basic Question
| Analog | Key Feature | Impact |
|---|---|---|
| Methyl 5-bromo-2-methoxynicotinate | Methoxy substituent | Reduced electrophilicity, altered enzyme inhibition |
| 5-(Thiophen-3-yl)phenol | Lack of methyl ester | Lower solubility and bioavailability |
| Ethyl 5-cyano-6-methylnicotinate | Cyano group | Enhanced binding to cytochrome P450 enzymes |
What are the potential degradation pathways and by-products of this compound?
Advanced Question
- Hydrolysis : Methyl ester → carboxylic acid under basic conditions .
- Oxidation : Thiophene ring → sulfoxide/sulfone derivatives in the presence of H₂O₂ or mCPBA .
- Photolysis : Ring-opening reactions generate reactive intermediates, detected via LC-MS .
How can computational tools guide the design of derivatives with improved properties?
Advanced Question
- QSAR Models : Predict logP and solubility using Molinspiration or SwissADME .
- MD Simulations : Assess binding stability (RMSD/RMSF metrics) over 100-ns trajectories (GROMACS) .
- ADMET Prediction : ProTox-II or pkCSM evaluates toxicity and pharmacokinetics early in design .
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